N-(3,4-dichlorophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-(3,4-Dichlorophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core fused with a carboxamide group substituted at the 3,4-dichlorophenyl position. The dichlorophenyl substituent introduces strong electron-withdrawing effects, which may enhance binding interactions in biological systems.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3O2S/c14-9-2-1-7(5-10(9)15)17-11(19)8-6-16-13-18(12(8)20)3-4-21-13/h1-2,5-6H,3-4H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEICEFGMCKWZHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC=C(C(=O)N21)C(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dichloroaniline with a thiazole derivative, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and purity. Additionally, green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted thiazolopyrimidine derivatives, which can exhibit different biological activities depending on the substituents introduced .
Scientific Research Applications
N-(3,4-dichlorophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the context of bacterial infections.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The nature of the aryl substituent significantly influences physicochemical and pharmacological properties. Key analogs include:
Key Observations :
- Electron-withdrawing groups (e.g., Cl, CF₃) improve stability and receptor binding but may reduce solubility.
- Electron-donating groups (e.g., OCH₃) enhance solubility but could diminish metabolic stability.
Core Structural Modifications
Variations in the thiazolo[3,2-a]pyrimidine core include:
- Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-...pyrimidine-6-carboxylate (): Replacement of carboxamide with ester groups reduces hydrogen-bonding capacity but increases lipophilicity. The 3,4-dichlorophenyl moiety in related structures enhances π-π stacking in crystal packing .
- Polycyclic derivatives (e.g., pyrrolo[1,2-c]thiazolo[3,2-a]pyrimidines in ): Extended conjugation improves fluorescence properties but complicates synthesis .
Pharmacological Activity
Physicochemical Properties
- Solubility : Dichlorophenyl substitution reduces aqueous solubility compared to methoxy analogs but improves membrane permeability.
- Thermal stability : Melting points for dichloro derivatives (e.g., 240–241°C for compound 4h in ) exceed those of methoxy analogs (211–213°C for 4k) .
- Spectral data : IR spectra of dichloro compounds show characteristic C-Cl stretches at 750–600 cm⁻¹, while ¹H NMR reveals deshielded aromatic protons (δ 7.2–7.6 ppm) .
Biological Activity
N-(3,4-dichlorophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has drawn considerable interest in medicinal chemistry due to its diverse biological activities. This compound features a thiazolopyrimidine core, which is associated with various pharmacological properties including antitumor, antibacterial, and antidiabetic effects. This review synthesizes available research findings and case studies on the biological activity of this compound.
- IUPAC Name : this compound
- CAS Number : 1251676-18-2
- Molecular Formula : C13H9Cl2N3O2S
- Molecular Weight : 320.19 g/mol
The biological activity of this compound is attributed to its ability to interact with various biological targets. The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and has demonstrated potential as a selective modulator for certain receptors.
Antitumor Activity
Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Studies : In vitro studies have shown that compounds similar to this compound demonstrate potent activity against cervical adenocarcinoma (HeLa) cells and prostate adenocarcinoma (PC3) cells. The IC50 values for these compounds were reported to be in the low micromolar range .
Antibacterial and Antifungal Activity
The compound has also been evaluated for its antibacterial and antifungal properties:
- Antibacterial Efficacy : Studies have indicated that thiazolo[3,2-a]pyrimidines possess activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or function .
Antidiabetic Effects
Thiazolo[3,2-a]pyrimidine derivatives have been explored for their potential antidiabetic effects by modulating glucose uptake and insulin sensitivity in vitro .
Case Studies
- Cytotoxicity Against Cancer Cells :
- Selectivity Profiles :
Comparative Analysis of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
